molecular formula C22H18N2O3 B6313866 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile CAS No. 1025243-64-4

2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile

Cat. No. B6313866
CAS RN: 1025243-64-4
M. Wt: 358.4 g/mol
InChI Key: MMQXBMZDJLLOAT-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile (DMPAPA) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond. DMPAPA has been used in a variety of experiments, including those involving protein folding, enzyme catalysis, and drug delivery.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile has been used in a variety of scientific research experiments. It has been used in studies of protein folding, enzyme catalysis, and drug delivery. 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile has also been used in studies of the structure and dynamics of proteins and enzymes. Additionally, it has been used to investigate the mechanism of action of drugs and to study the effects of drugs on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile is not completely understood. However, it is believed that its unique structure allows it to interact with proteins and enzymes in a specific manner. 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile is thought to interact with the active sites of enzymes, allowing them to catalyze reactions more efficiently. Additionally, its ability to bind to proteins may help to stabilize their structures and increase their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile are not well understood. However, it has been shown to affect the activity of enzymes and proteins, as well as the structure and dynamics of proteins. In addition, it has been shown to affect the permeability of cell membranes and the uptake of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile in laboratory experiments include its ability to interact with proteins and enzymes in a specific manner, its ability to stabilize proteins and increase their activity, and its ability to affect the permeability of cell membranes and the uptake of drugs. The limitations of using 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile in laboratory experiments include its relatively low solubility in aqueous solutions and its potential to cause adverse reactions when exposed to certain compounds.

Future Directions

For the use of 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile in scientific research include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential to be used in drug delivery systems. Additionally, further research is needed to explore its potential to be used in the synthesis of new compounds and its ability to be used in the production of new drugs. Finally, further research is needed to explore its potential to be used in the development of new technologies, such as nanotechnology.

Synthesis Methods

2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile can be synthesized through a two-step process. The first step involves the reaction of 2-methyl-2-propanol with 9,10-dioxoanthracene to form 2-(2,2-dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile. The second step involves the reaction of the product of the first step with aqueous sodium hydroxide to form the desired compound.

properties

IUPAC Name

(2Z)-2-[[(9,10-dioxoanthracen-1-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-22(2,3)21(27)13(11-23)12-24-17-10-6-9-16-18(17)20(26)15-8-5-4-7-14(15)19(16)25/h4-10,12,24H,1-3H3/b13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQXBMZDJLLOAT-SEYXRHQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxoanthryl)amino)prop-2-enenitrile

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